(1S,4R)-benzovindiflupyr
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15Cl2F2N3O |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[(1R,8S)-11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)/t9-,10+/m0/s1 |
InChI Key |
CCCGEKHKTPTUHJ-VHSXEESVSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2[C@H]4CC[C@@H]3C4=C(Cl)Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl |
Origin of Product |
United States |
Stereochemistry and Enantioselective Research on Benzovindiflupyr
Absolute Configuration Determination of Benzovindiflupyr (B602336) Enantiomers
The precise three-dimensional arrangement of atoms, or absolute configuration, of benzovindiflupyr's enantiomers has been unequivocally established through a combination of analytical techniques.
Optical Rotation Analysis
Optical rotation analysis has been instrumental in distinguishing between the two enantiomers of benzovindiflupyr. acs.orgresearchgate.net This technique measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Research has identified that the enantiomers of benzovindiflupyr exhibit opposite optical rotations. acs.orgresearchgate.net Specifically, the (+)-(1R,4S)-benzovindiflupyr enantiomer rotates light in a positive direction, while the (–)-(1S,4R)-benzovindiflupyr enantiomer rotates light in a negative direction. acs.orgresearchgate.net This fundamental difference in their interaction with light provides a primary method for their identification and differentiation. acs.orgresearchgate.net
X-ray Single-Crystal Diffraction Studies
To definitively determine the absolute spatial arrangement of atoms, X-ray single-crystal diffraction studies have been conducted. acs.orgresearchgate.net This powerful analytical method involves passing X-rays through a single crystal of the compound. The resulting diffraction pattern provides detailed information about the electron density and, consequently, the precise location of each atom in the crystal lattice. fzu.czuhu-ciqso.esrigaku.com Through this technique, the absolute configurations of the benzovindiflupyr enantiomers were confirmed as (+)-(1R,4S)-benzovindiflupyr and (–)-(1S,4R)-benzovindiflupyr. acs.orgresearchgate.net
Table 1: Crystallographic Data for Benzovindiflupyr Stereoisomers
| Parameter | (+)-(1R,4S)-benzovindiflupyr | (–)-(1S,4R)-benzovindiflupyr |
| Chemical Formula | C19H15Cl2F2N3O | C19H15Cl2F2N3O |
| Formula Weight | 426.25 | 426.25 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/c |
| Source: acs.orgresearchgate.net |
Enantioselective Bioactivity against Phytopathogenic Fungi
Significant differences in the fungicidal efficacy between the two enantiomers of benzovindiflupyr have been observed, a phenomenon known as enantioselective bioactivity.
Comparative Potency of (1S,4R)- and (1R,4S)-Benzovindiflupyr
Studies have consistently demonstrated that (–)-(1S,4R)-benzovindiflupyr is the more potent enantiomer against a range of plant pathogenic fungi. acs.orgresearchgate.netnih.govacs.org Research indicates that (–)-(1S,4R)-benzovindiflupyr exhibits significantly greater inhibitory activity than its (+)-(1R,4S) counterpart against several key phytopathogens. acs.orgacs.org For instance, the bioactivity of 1S,4R-(−)-benzovindiflupyr was found to be 1.7 to 54.5 times higher than that of 1R,4S-(+)-benzovindiflupyr against six targeted phytopathogens. nih.gov In another study against seven phytopathogenic fungi, (−)-(1S,4R)-benzovindiflupyr also showed greater potency. acs.orgnih.gov This enhanced activity means that the (–)-(1S,4R) form is primarily responsible for the fungicidal properties of the racemic mixture. acs.org
Table 2: Comparative Bioactivity (EC50 values in mg/L) of Benzovindiflupyr Enantiomers against Select Phytopathogenic Fungi
| Phytopathogenic Fungus | (+)-(1R,4S)-benzovindiflupyr | (–)-(1S,4R)-benzovindiflupyr |
| Alternaria alternata | 0.35 | 0.05 |
| Pyricularia oryzae | 0.42 | 0.06 |
| Botrytis cinerea | 0.28 | 0.04 |
| Sclerotinia sclerotiorum | 0.19 | 0.03 |
| Fusarium graminearum | 0.51 | 0.07 |
| Rhizoctonia solani | 0.22 | 0.04 |
| Phytophthora capsici | 0.63 | 0.09 |
| Source: acs.orgresearchgate.netnih.govacs.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies at the Enantiomeric Level
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing solely on the enantiomers of benzovindiflupyr are not extensively detailed in the provided search results, the principles of QSAR are relevant to understanding the observed enantioselectivity. who.intfao.org Such studies would aim to identify the specific structural and electronic features of the (1S,4R) configuration that lead to its enhanced fungicidal activity compared to the (1R,4S) enantiomer.
Enantioselective Mechanisms of Action
The differing biological activities of the benzovindiflupyr enantiomers can be traced back to their interactions at the molecular level with their target enzyme, succinate (B1194679) dehydrogenase (SDH).
Molecular docking analyses have revealed that (–)-(1S,4R)-benzovindiflupyr possesses a stronger binding affinity for the SDH enzyme compared to (+)-(1R,4S)-benzovindiflupyr. acs.orgnih.govresearchgate.net This enhanced binding is attributed to the formation of more favorable intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the enzyme. acs.org The docking energy for (−)-(1S,4R)-benzovindiflupyr has been calculated to be lower than that of (+)-(1R,4S)-benzovindiflupyr, indicating a more stable and energetically favorable binding complex. acs.org This stronger and more stable interaction leads to a more effective inhibition of the SDH enzyme by the (–)-(1S,4R) enantiomer, which in turn results in a greater disruption of the fungal respiratory chain and, ultimately, higher fungicidal potency. nih.gov
Differential Binding Affinity to Succinate Dehydrogenase (SDH)
The fungicidal action of benzovindiflupyr stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial respiratory chain in fungi. fao.orgapsnet.org Studies have consistently shown that the (-)-(1S,4R)-benzovindiflupyr enantiomer possesses a significantly stronger binding affinity for SDH compared to its (+)-(1R,4S) counterpart. researchgate.netacs.orgnih.gov This differential affinity is the molecular basis for the observed enantioselectivity in its fungicidal efficacy.
Molecular docking analyses have corroborated these findings, illustrating a more favorable interaction between the (1S,4R) enantiomer and the ubiquinone-binding site of the SDH enzyme complex. researchgate.netacs.orgnih.govnih.gov This stronger binding leads to a more potent inhibition of the enzyme. Research indicates that the bioactivity of 1S,4R-(-)-benzovindiflupyr against various phytopathogenic fungi is substantially higher, ranging from 1.7 to over 1000 times more effective than the 1R,4S-(+)-benzovindiflupyr enantiomer. nih.govresearchgate.netnih.gov For instance, against Colletotrichum gloeosporioides, the EC50 value for (1S, 4R)-Benzovindiflupyr was 0.49 mg L-1, significantly lower than the 26.91 mg L-1 for the (1R, 4S) enantiomer. wiley.com
The table below summarizes the enhanced bioactivity of the (1S,4R) enantiomer against several plant pathogens.
| Pathogen | Enhancement Factor of (1S,4R) vs. (1R,4S) | Reference |
| Six targeted phytopathogens | 1.7–54.5 times | researchgate.netnih.gov |
| Seven phytopathogenic fungi | Greater potency | researchgate.netacs.orgnih.gov |
| Five target pathogens | 6.7–1029 times | nih.gov |
| Colletotrichum gloeosporioides | ~55 times | wiley.com |
Stereoselective Impact on Microbial/Cellular Metabolic Pathways
The potent and stereoselective inhibition of SDH by (1S,4R)-benzovindiflupyr has significant downstream effects on microbial and cellular metabolic pathways. By blocking the SDH enzyme, the (1S,4R) enantiomer causes an accumulation of succinate, the substrate for SDH, within the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This disruption, in turn, leads to a reduction in the downstream products of the cycle, such as fumaric and L-malic acid. researchgate.netnih.gov
This metabolic interference is a direct consequence of the enantioselective binding to SDH, highlighting that the primary mechanism of action is stereospecific. The accumulation of succinate and depletion of subsequent metabolites can have wide-ranging effects on cellular respiration and energy production, ultimately leading to fungal cell death. researchgate.netresearchgate.netnih.gov
Enantioselective Environmental Dissipation and Metabolism
The enantiomers of benzovindiflupyr not only differ in their biological activity but also in their environmental fate and degradation patterns. nih.govacs.org
Differential Degradation in Plant Matrices
Studies have revealed enantioselective degradation of benzovindiflupyr in various plant matrices. For example, in tomatoes, the 1S,4R-(-)-benzovindiflupyr enantiomer was found to degrade preferentially in the fruit, while the opposite was true in the leaves, where the 1R,4S-(+)-enantiomer degraded more rapidly. researchgate.netnih.gov Similar enantioselectivity was observed in the leaves of pepper and cucumber. researchgate.netnih.gov In contrast, in pears and grapes, the 1R, 4S-(+)-BEN enantiomer was preferentially degraded. nih.gov
Furthermore, in hydroponically grown pak choi, while dissipation in the nutrient solution and roots was non-enantioselective, the leaves showed a significant preference for the upward translocation and accumulation of 1S,4R-BEN. acs.org These differences in degradation and translocation within various plant parts are likely due to the differential activity of metabolic enzymes in different plant tissues. researchgate.net
The table below outlines the half-lives of benzovindiflupyr enantiomers in different soil types, demonstrating the influence of microbial activity on their dissipation.
| Soil Type | Half-life of 1R, 4S-BEN (days) | Half-life of 1S, 4R-BEN (days) | Reference |
| Nonsterilized Soil Range | 38.5 - 138.6 | 38.5 - 231.0 | acs.org |
Implications for Environmental Fate Modeling at the Enantiomeric Level
The differential persistence and translocation of the enantiomers in soil, water, and plants mean that one enantiomer may be more prevalent in certain environmental compartments or be taken up by crops to a greater extent. acs.org For instance, the half-lives of the two enantiomers can differ significantly in various soil types, with microbial activity playing a key role in their degradation. acs.org Therefore, accurate environmental fate models must incorporate enantiomer-specific data to provide a comprehensive understanding of the potential risks associated with the use of benzovindiflupyr. This approach will support the development of more effective and environmentally sound agricultural practices. nih.govacs.org
Synthesis Methodologies and Chemical Transformations of Benzovindiflupyr
Synthetic Pathways for Benzovindiflupyr (B602336) and Key Intermediates
The construction of the benzovindiflupyr molecule is a complex process that relies on the sequential assembly of key intermediates through a series of carefully controlled reactions.
Role of Phthalic Anhydride (B1165640) and Amines in Intermediate Formation
Phthalic anhydride and various amines play a crucial role in the formation of key intermediates for benzovindiflupyr synthesis. smolecule.com A patented method describes the reaction of 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-9-phenol with phthalic anhydride. google.com This reaction, conducted in a molten state at high temperatures (120°C-150°C), produces the intermediate N-(1,2,3,4-tetrahydro-1,4-methanonaphthalene-9-phenol-5-yl)-phthalimide. google.com This intermediate is a vital component that undergoes further transformations on the path to the final benzovindiflupyr molecule. smolecule.comgoogle.com The use of an organic solvent, such as xylene, is often employed after the initial reaction. google.com
Cyclization and Substitution Reactions
Cyclization and substitution reactions are fundamental to refining the molecular architecture of benzovindiflupyr. smolecule.com Following the formation of initial intermediates, a series of cyclization processes and halogen substitutions are carried out. smolecule.com These reactions are critical for creating the characteristic pyrazole (B372694) carboxamide structure and introducing the necessary halogen atoms that contribute to the fungicide's activity. smolecule.comrhhz.net For instance, the formation of the pyrazole ring itself is a key cyclization event in the synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride intermediate. rhhz.net
Strategic Fluorine Introduction in Benzovindiflupyr Synthesis
The presence of a difluoromethyl group is a hallmark of the benzovindiflupyr molecule, and its introduction requires specialized synthetic techniques. rhhz.net
Halex Reaction Applications
The Halex reaction, a type of nucleophilic aromatic substitution, is a key strategy for introducing fluorine atoms into the precursors of benzovindiflupyr. rhhz.netacsgcipr.org This reaction typically involves the displacement of a chloride ion with a fluoride (B91410) anion, often using potassium fluoride (KF) as the fluorine source. rhhz.netacsgcipr.org In the synthesis of a crucial intermediate for benzovindiflupyr, a dichloroacetamide is converted to a difluoroacetamide via a Halex reaction with KF. rhhz.net This transformation is a critical step in forming the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride building block. rhhz.net
Amido-Claisen Approaches
Following the introduction of fluorine via the Halex reaction, an amido-Claisen rearrangement is employed to further elaborate the intermediate. rhhz.netresearchgate.net This approach, discovered by researchers at Syngenta, converts the newly formed difluoroacetamide into a ketoester. rhhz.netresearchgate.net This rearrangement is a powerful tool for carbon-carbon bond formation and is instrumental in constructing the backbone of the pyrazole ring system. The resulting ketoester is then further processed to create the final 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride intermediate. rhhz.net
Interactive Data Table: Key Reactions in Benzovindiflupyr Synthesis
| Reaction Type | Reactants | Products | Significance |
| Amidation | Oxime intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Benzovindiflupyr | Final step in forming the fungicide molecule. rhhz.net |
| Imide Formation | 5-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-9-phenol, Phthalic anhydride | N-(1,2,3,4-tetrahydro-1,4-methanonaphthalene-9-phenol-5-yl)-phthalimide | Creates a key intermediate for further transformations. google.com |
| Halex Reaction | Dichloroacetamide, Potassium Fluoride (KF) | Difluoroacetamide | Introduces the crucial difluoromethyl group. rhhz.net |
| Amido-Claisen Rearrangement | Difluoroacetamide | Ketoester | Constructs the carbon backbone of the pyrazole ring. rhhz.netresearchgate.net |
Considerations for Large-Scale Industrial Production
To overcome these challenges, alternative synthetic routes have been developed that are specifically designed for industrial application. One such method is noted for its high yield, mild reaction conditions, simple operation, and high product quality. google.com This process avoids unstable precursors and employs more practical and economically viable materials and conditions. google.com Key considerations in optimizing for industrial scale include the cost and stability of raw materials, the number of synthetic steps, reaction conditions (temperature and pressure), and the ease of product isolation and purification. mdpi.comgoogle.com For example, using expensive reagents like m-chloroperbenzoic acid (mCPBA) is often impractical for industrial use due to high costs and issues with handling and waste disposal. google.com Instead, processes utilizing more cost-effective reagents and solvents, such as xylene, are favored. mdpi.com
Safety is another paramount concern in industrial production. Handling chemical compounds on a large scale requires strict safety protocols, such as the use of closed systems or appropriate exhaust ventilation to minimize exposure. google.com
| Consideration | Challenge in Lab-to-Industrial Scale-Up | Industrial Solution/Approach | Source |
|---|---|---|---|
| Reagent Stability & Cost | Use of unstable (e.g., 6,6-dichlorofulvene) or expensive (e.g., mCPBA) reagents. | Selection of stable, readily available, and inexpensive raw materials. | mdpi.comgoogle.com |
| Process Simplicity | Multiple, complex, or lengthy synthetic steps increase production time and cost. | Developing shorter synthetic routes with simple, easy-to-operate steps. | google.com |
| Reaction Conditions | Extreme temperatures or pressures that are difficult and costly to maintain at scale. | Optimization for mild reaction conditions (e.g., moderate temperatures). | google.com |
| Yield and Quality | Low overall yield and formation of impurities that are difficult to separate. | Routes designed for high yield and good product quality, minimizing by-products. | google.com |
| Safety and Handling | Handling hazardous materials without industrial-grade containment. | Implementation of closed systems, proper ventilation, and established safety protocols. | researchgate.net |
Development of Novel Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for discovering new fungicides and optimizing the properties of existing ones like benzovindiflupyr. These studies involve the systematic synthesis of analogues, or derivatives, where parts of the molecule are modified to understand how structural changes impact fungicidal activity. The primary goal is often to identify new compounds with enhanced potency, a broader activity spectrum, or improved safety profiles. researchgate.netresearchgate.net
Benzovindiflupyr belongs to the pyrazole carboxamide class of fungicides, many of which target the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. fao.orgwiley.com SAR studies on this class often focus on modifying the core components: the pyrazole ring and the amide-linked side chain. wiley.comnih.gov Research has shown that the (-)-(1S,4R) enantiomer of benzovindiflupyr exhibits greater fungicidal potency against several key phytopathogenic fungi compared to its (+)-(1R,4S) counterpart. researchgate.net Molecular docking studies suggest this is due to a stronger binding affinity to the target SDH enzyme. researchgate.net
One research direction involves creating analogues by altering the aromatic amine portion of the molecule. In a study, researchers designed and synthesized a series of novel amides based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core of benzovindiflupyr. researchgate.net Bioassays revealed that some of these new molecules exhibited excellent antifungal activity. researchgate.net Notably, one analogue, compound 9m , demonstrated a broader spectrum of antifungal activity than the commercial fungicide boscalid (B143098), showing high efficacy against several pathogens. researchgate.net Computational methods such as Comparative Molecular Field Analysis (CoMFA) and molecular docking are often used in conjunction with synthesis to build predictive models and understand how these analogues interact with the target enzyme at a molecular level. researchgate.net
Another strategy involves the use of bioisosteres, where one part of the molecule is replaced with a chemical group that has similar physical or chemical properties, in an attempt to enhance activity or other properties. For example, studies have explored replacing the phenyl group of related carboxamides with substituted-thienyl groups. researchgate.net In one such study, a trimethyl-silyl-substituted analogue (compound W2) demonstrated fungicidal activities that were comparable to or even higher than benzovindiflupyr in greenhouse trials against soybean rust. researchgate.net
| Compound | Modification Strategy | Key Finding | Source |
|---|---|---|---|
| (-)-(1S,4R)-benzovindiflupyr | Stereoisomer analysis | Identified as the more potent enantiomer with stronger binding to the SDH target enzyme. | researchgate.net |
| Compound 9m | Modification of the amide-linked side chain (substituted indazole) | Exhibited broader antifungal activity than the commercial fungicide boscalid. | researchgate.net |
| Compound W2 | Bioisosteric replacement (trimethyl-silyl-substituted phenyl group) | Showed comparable or higher fungicidal activity than benzovindiflupyr in greenhouse tests. | researchgate.net |
| Oxime Ester Derivatives | Replacement of the carboxamide group with an oxime ester group. | Some analogues showed good activity against various fungal pathogens, indicating the carboxamide group can be successfully replaced. | wiley.com |
Molecular and Cellular Mechanisms of Fungicidal Action
Succinate (B1194679) Dehydrogenase (SDH) Inhibition as the Primary Mode of Action
The principal mechanism by which (1S,4R)-benzovindiflupyr exerts its antifungal effect is through the potent inhibition of the enzyme succinate dehydrogenase (SDH). researchgate.netnih.govbayer.us This enzyme is a critical component of fungal metabolism, and its disruption is the primary fungicidal action of the compound.
This compound specifically targets the mitochondrial respiratory chain, acting as a powerful inhibitor of Complex II, which is synonymous with the succinate dehydrogenase enzyme. researchgate.netfao.orgsmolecule.comfao.orgmedkoo.com This action demonstrates high selectivity for the fungal mitochondrial complex, which is a key characteristic of SDHI fungicides. tga.gov.au The (-)-(1S,4R)-benzovindiflupyr enantiomer has been identified as the more potent form, exhibiting significantly higher activity against various phytopathogenic fungi compared to its (+)-(1R,4S) counterpart. researchgate.netresearchgate.netacs.orgwiley.com Research indicates its bioactivity can be 1.7 to 54.5 times greater than the (1R,4S)-(+) enantiomer. researchgate.netnih.gov
By inhibiting SDH, this compound effectively obstructs the fungal mitochondrial respiratory chain. bayer.uswiley.comcymitquimica.com This blockage disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, which are fundamental for energy production. researchgate.netwiley.com The inhibition of SDH leads to the accumulation of its substrate, succinate, while depleting the downstream products, fumaric acid and L-malic acid. researchgate.netnih.gov This disruption ultimately halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to fungal cell death. apsnet.orgresearchgate.netapsnet.org Studies on Colletotrichum species and Corynespora cassiicola have confirmed that treatment with benzovindiflupyr (B602336) significantly reduces their SDH activity and ATP content. apsnet.orgresearchgate.netapsnet.org
The inhibitory action of this compound is achieved by blocking the ubiquinone-binding site (Qp-site) within the SDH enzyme complex. fao.orgfao.orgnih.gov This site is a hydrophobic cleft composed of amino acid residues from the SdhB, SdhC, and SdhD subunits of the enzyme. nih.gov Molecular docking analyses have consistently shown that the (-)-(1S,4R)-benzovindiflupyr enantiomer possesses a stronger binding affinity for the SDH active site compared to the (+)-(1R,4S) enantiomer. researchgate.netacs.orgnih.govdoaj.org This superior affinity explains its enhanced biological activity. researchgate.netresearchgate.net
Broader Cellular and Physiological Effects in Fungi
This compound is a potent inhibitor of mycelial growth across a range of fungal pathogens. smolecule.comnih.govnih.govapsnet.org It also effectively suppresses the formation and germination of sclerotia, which are durable, overwintering fungal structures. nih.govapsnet.orgapsnet.orgresearchgate.net In some cases, benzovindiflupyr has been observed to cause damage to the cell membrane, leading to increased permeability and leakage of electrolytes from mycelial cells. apsnet.orgnih.gov Transmission electron microscopy of Bipolaris maydis treated with the fungicide revealed malformed hyphae, thinned cell walls, distinct membrane damage, and dissolved organelles. nih.gov
The table below summarizes the effective concentration (EC₅₀) of benzovindiflupyr required to inhibit mycelial growth by 50% for various fungi.
| Fungal Species | Mean EC₅₀ for Mycelial Growth Inhibition | Source |
| Sclerotinia sclerotiorum | 0.0260 ± 0.011 µg/mL | nih.govapsnet.org |
| Athelia rolfsii | 0.12 ± 0.05 mg/L | apsnet.org |
| Bipolaris maydis | 0.3446 ± 0.2248 µg/mL | nih.gov |
| Corynespora cassiicola | 0.69 ± 0.44 µg/mL | researchgate.netresearchgate.net |
This interactive table allows for sorting and filtering of the data.
The compound strongly affects the early stages of fungal development. It inhibits both spore germination and the subsequent elongation of the germ tube. apsnet.orgapsnet.org These processes are highly energy-dependent, making them particularly vulnerable to the disruption of respiration caused by SDH inhibition. apsnet.orgcabidigitallibrary.org Studies on Alternaria solani showed that while spore germination itself was only moderately affected, germ-tube elongation was strongly inhibited. cabidigitallibrary.org
The table below presents the EC₅₀ values for the inhibition of spore germination and germ tube elongation in different fungal species.
| Fungal Species | Mean EC₅₀ for Spore Germination | Mean EC₅₀ for Germ Tube Elongation | Source |
| Corynespora cassiicola | 0.12 ± 0.063 µg/mL | 0.13 ± 0.076 µg/mL | researchgate.netresearchgate.net |
| Bipolaris maydis | 0.5060 ± 0.2094 µg/mL | Not Reported | nih.gov |
This interactive table allows for sorting and filtering of the data.
Alterations in Cellular Respiration Rate and ATP Production
This compound, an active enantiomer of the fungicide benzovindiflupyr, primarily functions by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (respiratory complex II). epa.govsmolecule.com This inhibition directly disrupts cellular respiration, leading to a significant reduction in the rate of oxygen consumption and, consequently, a decrease in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. researchgate.netapsnet.orgnih.gov
Studies on various fungal species have demonstrated the potent effects of benzovindiflupyr on these fundamental cellular processes. For instance, in Colletotrichum siamense and C. nymphaeae, benzovindiflupyr exhibited a stronger inhibition of the SDH enzyme compared to another SDHI fungicide, boscalid (B143098), resulting in a more substantial reduction in ATP content. nih.govapsnet.orgapsnet.org Similarly, treatment of Corynespora cassiicola with benzovindiflupyr led to a decreased respiration rate and reduced ATP production. researchgate.netapsnet.org The impact on ATP levels becomes more pronounced with increased exposure time to the fungicide. apsnet.org
The (-)-(1S,4R) enantiomer of benzovindiflupyr has been identified as the more potent form, exhibiting a stronger binding affinity to the SDH enzyme. acs.orgresearchgate.netresearchgate.net This enhanced binding leads to a more effective inhibition of the enzyme's activity. This results in an accumulation of succinic acid, the substrate for SDH, and a depletion of downstream products in the tricarboxylic acid (TCA) cycle, such as fumaric and L-malic acid. researchgate.net This disruption of the TCA cycle further cripples the cell's energy-generating capacity.
Interactive Table: Effect of Benzovindiflupyr on Fungal Respiration and ATP Synthesis
| Fungal Species | Observed Effect | Reference |
| Colletotrichum siamense | Greater reduction in ATP content compared to boscalid. nih.govapsnet.orgapsnet.org | nih.govapsnet.orgapsnet.org |
| Colletotrichum nymphaeae | Greater reduction in ATP content compared to boscalid. nih.govapsnet.orgapsnet.org | nih.govapsnet.orgapsnet.org |
| Corynespora cassiicola | Reduced respiration rate and ATP production. researchgate.netapsnet.org | researchgate.netapsnet.org |
Impact on Cell Membrane Integrity and Permeability
Research on Colletotrichum species revealed that benzovindiflupyr treatment led to an increase in the relative conductivity of hyphae. nih.govapsnet.org This indicates damage to the cell membrane and an increase in mycelial electrolyte leakage. nih.govapsnet.org The disruption of the cell membrane's structural integrity can lead to the uncontrolled passage of ions and other molecules, ultimately contributing to cell death. This effect on the cell membrane appears to be a distinct mechanism that differentiates benzovindiflupyr from some other SDHI fungicides, such as boscalid, which did not show a similar impact on membrane conductivity in the same study. nih.govapsnet.org
In studies with the turfgrass pathogen Clarireedia spp., benzovindiflupyr was also observed to increase cell membrane permeability. apsnet.orgresearchgate.net This effect on the cell membrane is a crucial aspect of its multifaceted fungicidal action. The fungal cell wall and membrane are essential for maintaining cellular integrity and protecting the organism from environmental stress. nih.govmdpi.com Damage to these structures can have catastrophic consequences for the fungal cell.
Modulation of Oxalic Acid Production in Fungi
This compound has been found to inhibit the production of oxalic acid in certain fungi. apsnet.orgresearchgate.net Oxalic acid is a non-specific toxin and a key pathogenicity factor for several necrotrophic fungi, such as Sclerotinia sclerotiorum. nih.gov This dicarboxylic acid contributes to pathogenesis in multiple ways, including inducing programmed cell death in host plant cells. nih.gov
In studies on Clarireedia spp., treatment with benzovindiflupyr resulted in the inhibition of oxalic acid production. apsnet.orgresearchgate.net By reducing the production of this important virulence factor, benzovindiflupyr can diminish the pathogen's ability to successfully infect and colonize host tissues. The production of oxalic acid is a common strategy among wood-rotting fungi to decompose wood components. mdpi.com
Comparative Mechanistic Insights with Other SDHI Fungicides
This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which all target the same enzyme, respiratory complex II. apsnet.orgonline-rpd.orgbayer.us However, there are notable differences in the bioactivity and mechanistic details among various SDHI fungicides.
Benzovindiflupyr consistently demonstrates higher bioactivity against a range of fungal pathogens compared to other SDHIs like boscalid, fluopyram (B1672901), and fluxapyroxad (B1673505). researchgate.netnih.govapsnet.orgwiley.com For instance, against Colletotrichum species, benzovindiflupyr shows significantly higher inhibitory activity than boscalid and fluopyram. apsnet.orgwiley.com This superior performance can be attributed to several factors.
One key difference is the more potent inhibition of the SDH enzyme by benzovindiflupyr, leading to a greater reduction in ATP levels compared to boscalid. nih.govapsnet.orgapsnet.org Furthermore, the ability of benzovindiflupyr to damage the cell membrane and increase its permeability is a distinct feature not observed with boscalid in comparative studies. nih.govapsnet.org This dual mechanism of inhibiting SDH activity and compromising cell membrane integrity likely contributes to the high bioactivity of benzovindiflupyr.
Transcriptome analysis of Colletotrichum species treated with benzovindiflupyr and boscalid revealed that while many metabolic pathways induced by the two fungicides were similar, benzovindiflupyr activated a significantly greater number of genes at the same level of SDH inhibition. nih.govapsnet.org This suggests that benzovindiflupyr may trigger additional cellular responses beyond the conserved mechanism of SDHIs.
Positive cross-resistance has been observed between benzovindiflupyr and boscalid, indicating that mutations conferring resistance to one may also affect sensitivity to the other. apsnet.orgresearchgate.net However, no cross-resistance was found between benzovindiflupyr and fungicides with different modes of action, such as thiophanate-methyl, propiconazole, or iprodione. apsnet.orgresearchgate.net
The stereochemistry of benzovindiflupyr is also crucial, with the (-)-(1S,4R) enantiomer showing significantly greater potency against various phytopathogenic fungi compared to the (+)-(1R,4S) enantiomer. acs.orgresearchgate.netresearchgate.net Molecular docking studies have confirmed that the (-)-(1S,4R) form has a stronger binding affinity to the SDH enzyme. acs.orgresearchgate.net
Interactive Table: Comparative Efficacy of Benzovindiflupyr and Other SDHI Fungicides
| Fungal Species | Comparative Fungicide | Observation | Reference |
| Colletotrichum species | Boscalid | Benzovindiflupyr showed higher inhibitory activity against the SDH enzyme and a greater reduction in ATP content. nih.govapsnet.orgapsnet.org | nih.govapsnet.orgapsnet.org |
| Colletotrichum species | Boscalid, Fluopyram | Benzovindiflupyr was highly active, while isolates were largely insensitive to boscalid and fluopyram. apsnet.orgwiley.com | apsnet.orgwiley.com |
| Corynespora cassiicola | Fluopyram, Fluxapyroxad | Benzovindiflupyr provided significantly higher efficacy in field trials. researchgate.net | researchgate.net |
| Clarireedia spp. | Boscalid | Positive cross-resistance was observed. apsnet.orgresearchgate.net | apsnet.orgresearchgate.net |
Fungicidal Efficacy and Spectrum of Activity
Broad-Spectrum Fungicidal Activity Profile
(1S,4R)-benzovindiflupyr demonstrates a potent, broad-spectrum fungicidal profile. tga.gov.auwiley.com It is recognized for its high intrinsic activity against a diverse range of fungal plant pathogens, which allows for effective disease control often at lower application rates compared to other SDHI fungicides. regulations.gov Its efficacy extends across various important agricultural crops, including wheat, barley, soybeans, peanuts, potatoes, apples, and turf. tga.gov.auregulations.gov The spectrum of controlled diseases is extensive, encompassing rusts, various leaf spots, apple scab (Venturia inaequalis), powdery mildews, and diseases caused by Rhizoctonia species. wiley.comregulations.gov This wide range of activity makes it a versatile tool in integrated disease management programs. nih.gov
Efficacy Against Key Plant Pathogens
This compound is effective against gummy stem blight, caused by Didymella bryoniae, a significant disease in cucurbits. syngenta.ca Furthermore, it shows exceptional activity against Sclerotinia sclerotiorum, the pathogen responsible for Sclerotinia stem rot in a variety of crops. nih.govapsnet.orgapsnet.org Research has established a baseline sensitivity for this pathogen, with a study of 181 isolates from crops like eggplant, cucumber, and tomato showing a mean 50% effective concentration (EC50) value of 0.0260 ± 0.011 μg/ml for inhibition of mycelial growth. nih.govapsnet.orgapsnet.org The compound effectively hinders not only the growth of the fungus but also the production and germination of sclerotia, which are the durable survival structures of the pathogen. nih.govapsnet.orgapsnet.orgresearchgate.net Additionally, benzovindiflupyr (B602336) displays good systemic translocation within plants, contributing to its protective capabilities. nih.govresearchgate.net
Table 1: Efficacy of this compound against Sclerotinia sclerotiorum
| Parameter | Finding | Source(s) |
|---|---|---|
| Mean EC50 (Mycelial Growth) | 0.0260 ± 0.011 μg/ml | nih.govapsnet.orgapsnet.org |
| Inhibited Processes | Mycelial growth, sclerotial production, sclerotial germination | nih.govapsnet.orgresearchgate.net |
| Systemic Activity | Demonstrates good systemic translocation in eggplant | nih.govapsnet.orgresearchgate.net |
Dollar spot, a major disease of turfgrasses caused by fungi of the Clarireedia genus (formerly Sclerotinia homoeocarpa), can be effectively managed by benzovindiflupyr. apsnet.orgresearchgate.net Studies to establish baseline sensitivity determined a mean EC50 value of 1.109 ± 0.555 μg/ml for a collection of Clarireedia spp. isolates. apsnet.orgresearchgate.net The fungicide's mode of action against this pathogen involves disrupting normal fungal development by increasing the number of hyphal offshoots, compromising cell membrane permeability, and inhibiting the production of oxalic acid. apsnet.orgresearchgate.net In both laboratory and field settings, benzovindiflupyr has demonstrated high protective and curative efficacy, performing comparably to other established fungicides like boscalid (B143098). apsnet.orgresearchgate.net
Table 2: Efficacy of this compound against Clarireedia spp. (Dollar Spot)
| Parameter | Finding | Source(s) |
|---|---|---|
| Mean EC50 | 1.109 ± 0.555 μg/ml | apsnet.orgresearchgate.net |
| Toxicological Effects | Increased hyphal offshoots, increased cell membrane permeability, inhibited oxalic acid production | apsnet.orgresearchgate.net |
| Control Efficacy | High protective and curative efficacy in vivo and in field applications | apsnet.orgresearchgate.net |
Asian soybean rust (ASR), caused by Phakopsora pachyrhizi, is a devastating disease for soybean production, and benzovindiflupyr is a key active ingredient for its control. researchgate.netresearchgate.netccsenet.org The fungicide's high potency is linked to its superior intrinsic activity on the succinate (B1194679) dehydrogenase enzyme in the rust fungus. researchgate.net However, extensive use has led to shifts in pathogen sensitivity. Monitoring in Brazil from 2015 to 2019 revealed an increase in EC50 values and a rise in the frequency of the SDHC-I86F mutation, which is associated with reduced sensitivity to SDHI fungicides. nih.govwiley.com Despite this, for P. pachyrhizi populations classified as less sensitive, benzovindiflupyr demonstrated a higher fungitoxic effect compared to the SDHI fungicide fluxapyroxad (B1673505). nih.govwiley.com Research has also shown that the efficacy of ASR control can be enhanced by using benzovindiflupyr in combination with a multi-site fungicide like mancozeb. ccsenet.org
Table 3: Sensitivity of Phakopsora pachyrhizi to this compound in Brazil (2015-2019)
| Growing Season | Finding | Source(s) |
|---|---|---|
| 2015-2019 | Average EC50 values and frequency of the SDHC-I86F mutation increased over four seasons. | nih.govwiley.com |
| Comparative Fungitoxicity | Showed higher fungitoxicity than fluxapyroxad against less sensitive populations. | nih.govwiley.com |
| Resistance Management | Efficacy can be improved by adding a multi-site fungicide like mancozeb. | ccsenet.org |
This compound has shown remarkable efficacy against various species of Colletotrichum, the causal agents of anthracnose diseases in many crops. wiley.comnih.govepa.gov It is considered one of the most potent SDHI fungicides against this genus. nih.govepa.gov It is highly active against economically important species such as C. gloeosporioides, C. acutatum, C. cereale, and C. orbiculare. wiley.comnih.gov In laboratory assays, the EC50 values for these species were typically below 0.1 mg L−1, a level of activity not observed with several other SDHI fungicides like boscalid, fluxapyroxad, and fluopyram (B1672901), to which these species were largely insensitive. wiley.comnih.gov This broad-spectrum efficacy within the Colletotrichum genus highlights its potential in managing anthracnose on a wide range of crops, including apples, peaches, and cucumbers. nih.gov
Table 4: Inhibitory Activity of this compound against Colletotrichum Species
| Pathogen Species | EC50 Value | Source(s) |
|---|---|---|
| C. gloeosporioides | < 0.1 mg L⁻¹ | wiley.comnih.gov |
| C. acutatum | < 0.1 mg L⁻¹ | wiley.comnih.gov |
| C. cereale | < 0.1 mg L⁻¹ | wiley.comnih.gov |
Corynespora leaf spot, caused by Corynespora cassiicola, leads to significant yield losses in greenhouse cucumbers. This compound provides effective control against this pathogen. apsnet.orgnih.govresearchgate.net Studies have quantified its inhibitory effects, with mean EC50 values of 0.69 µg/ml for mycelial growth, 0.12 µg/ml for spore germination, and 0.13 µg/ml for germ tube elongation. apsnet.orgnih.govresearchgate.net The fungicide reduces the pathogen's respiration rate and ATP production. apsnet.orgnih.govresearchgate.net In detached leaf assays, it exhibited high preventive (86.9%) and curative (77.1%) efficacies. apsnet.orgnih.govresearchgate.net Field trials have confirmed its superior performance, providing over 70% efficacy, which was significantly higher than that of the reference SDHI fungicides fluopyram and fluxapyroxad at the same application dose. apsnet.orgnih.govresearchgate.net
Table 5: Efficacy of this compound against Corynespora cassiicola
| Parameter | Mean EC50 Value (µg/ml) | Source(s) |
|---|---|---|
| Mycelial Growth | 0.69 ± 0.44 | apsnet.orgnih.govresearchgate.net |
| Spore Germination | 0.12 ± 0.063 | apsnet.orgnih.govresearchgate.net |
| Germ Tube Elongation | 0.13 ± 0.076 | apsnet.orgnih.govresearchgate.net |
| Field Efficacy | >70% control, significantly higher than fluopyram and fluxapyroxad | apsnet.orgnih.govresearchgate.net |
Table of Compound Names
| Common Name | Chemical Class |
|---|---|
| This compound | Pyrazole-carboxamide |
| Azoxystrobin (B1666510) | Quinone outside inhibitor (QoI) |
| Boscalid | Succinate dehydrogenase inhibitor (SDHI) |
| Fluopyram | Succinate dehydrogenase inhibitor (SDHI) |
| Fluxapyroxad | Succinate dehydrogenase inhibitor (SDHI) |
| Mancozeb | Multi-site contact |
| Penthiopyrad | Succinate dehydrogenase inhibitor (SDHI) |
| Propiconazole | DeMethylation inhibitor (DMI) |
| Pyraclostrobin | Quinone outside inhibitor (QoI) |
| Tebuconazole | DeMethylation inhibitor (DMI) |
| Thifluzamide (B1681302) | Succinate dehydrogenase inhibitor (SDHI) |
Preventive and Curative Efficacy Assessments
This compound exhibits both preventive (protective) and curative activity against fungal pathogens, although its strength lies significantly in its protective action. researchgate.netapsnet.org Greenhouse experiments focused on peanut stem rot (Athelia rolfsii) clearly illustrate this difference.
When applied before inoculation with the pathogen, benzovindiflupyr demonstrates superior protective efficacy. apsnet.org At a concentration of 100 mg/L, its protective efficacy was 93.99%. researchgate.netnih.gov In contrast, its curative efficacy, when applied after the pathogen has been introduced, was significantly lower at 45.07% at the same concentration. researchgate.netnih.gov Even at a lower concentration of 50 mg/L, the protective efficacy was high at 89.87%, while the curative efficacy was only 20.39%. researchgate.netapsnet.org Despite the lower curative action, the efficacy of benzovindiflupyr at 50 mg/L was comparable to the control fungicide thifluzamide applied at 100 mg/L. researchgate.netapsnet.org
Similar findings were observed in studies on Corynespora cassiicola, the causal agent of cucumber Corynespora leaf spot. Benzovindiflupyr at 150 µg/ml showed a preventive efficacy of 86.9% and a curative efficacy of 77.1% on detached cucumber leaves. apsnet.orgresearchgate.net
**Table 3: Preventive vs. Curative Efficacy of this compound against *Athelia rolfsii***
| Concentration | Preventive Efficacy (%) | Curative Efficacy (%) |
|---|---|---|
| 50 mg/L | 89.87 | 20.39 |
| 100 mg/L | 93.99 | 45.07 |
| 200 mg/L | >85 | 67.43 |
Data from in vivo greenhouse experiments on peanut stem rot. researchgate.netnih.govapsnet.org
Field Performance and Crop Yield Enhancement Studies
The application of this compound in field settings has been linked to direct improvements in crop yield, both through effective disease control and potential physiological effects on the plant.
In field trials conducted in 2018 and 2019 for the management of cucumber Corynespora leaf spot, benzovindiflupyr provided over 70% efficacy. apsnet.orgresearchgate.net This level of disease control was significantly higher than that of reference fungicides like fluopyram and fluxapyroxad at the same application rate. researchgate.net Crucially, the reduction in disease incidence led to a corresponding increase in the yield of commercial cucumbers. apsnet.orgresearchgate.net
Beyond its fungicidal action, benzovindiflupyr has shown non-fungicidal, physiological effects that can enhance yield, particularly under stress conditions. In a series of 16 field trials on wheat conducted under drought stress and in the absence of significant disease, a foliar application of benzovindiflupyr resulted in an average grain yield increase of 5.2%. nih.gov This yield enhancement was partly attributed to an increased thousand-grain weight, suggesting the compound helps the plant manage water stress more effectively. nih.gov
Table 4: Documented Yield Increases Following this compound Application
| Crop | Condition | Yield Increase (%) | Attributed Factor(s) |
|---|---|---|---|
| Wheat | Drought Stress (Disease-Free) | +5.2 | Increased thousand-grain weight, water-saving effect nih.gov |
| Cucumber | Disease Pressure (C. cassiicola) | Not Quantified | Increased commercial yield due to decreased disease incidence apsnet.orgresearchgate.net |
Fungicide Resistance Dynamics and Management Strategies
Baseline Sensitivity Assessments of Plant Pathogen Populations
Establishing the baseline sensitivity of a target pathogen population to a new fungicide is a critical first step in resistance management. apsnet.org This baseline, determined before the widespread use of the active ingredient, serves as a reference point to monitor for shifts in sensitivity over time. apsnet.orgapsnet.org Such assessments have been conducted for benzovindiflupyr (B602336) against various important plant pathogens.
For instance, a study on 181 isolates of Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot, collected from various crops in China, established a baseline sensitivity to benzovindiflupyr. nih.govresearchgate.net Similarly, baseline sensitivity has been determined for Alternaria alternata causing late blight in pistachio, Zymoseptoria tritici responsible for Septoria tritici blotch (STB) in wheat, and Verticillium dahliae causing Verticillium wilt in potatoes. apsnet.orgamericanpistachios.orgapsnet.org These baseline studies provide the necessary data to quantify changes in EC50 values as the fungicide is used more broadly in agricultural settings. americanpistachios.org
Table 1: Baseline Sensitivity of Various Plant Pathogens to Benzovindiflupyr This interactive table summarizes the mean effective concentration required to inhibit 50% of growth (EC50) for different fungal pathogens before widespread exposure to benzovindiflupyr.
| Pathogen | Host Crop(s) | Geographic Origin | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) | Source(s) |
|---|---|---|---|---|---|
| Sclerotinia sclerotiorum | Eggplant, Cucumber, Tomato, etc. | China | 0.0260 | Not Specified | nih.gov, researchgate.net |
| Alternaria alternata | Pistachio | California, USA | 0.63 | 0.03 - 7.13 | americanpistachios.org |
| Verticillium dahliae | Potato | Maine, USA | 1.08 (Median) | 0.07 - 11.28 | apsnet.org |
| Athelia rolfsii | Peanut | China | 0.12 | 0.01 - 0.57 | researchgate.net, researchgate.net |
| Zymoseptoria tritici | Wheat | Oregon, USA | Not Specified | Not Specified | apsnet.org |
| Venturia inaequalis | Apple | Not Specified | Not Specified | Not Specified | apsnet.org |
The analysis of the distribution of 50% effective concentration (EC50) values within a pathogen population offers insights into its sensitivity profile. A population that has not been exposed to a fungicide typically exhibits a unimodal and continuous distribution of EC50 values. nih.govresearchgate.net This was observed in a study of Sclerotinia sclerotiorum in China, where the frequency distribution of EC50 values for benzovindiflupyr formed a unimodal curve, indicating a primarily sensitive population. nih.govresearchgate.net
In contrast, a distribution with distinct gaps or segregated clusters can indicate that a portion of the population has already developed reduced sensitivity or resistance. apsnet.org In a study of 38 Verticillium dahliae strains from potatoes in Maine, the EC50 values ranged widely from 0.07 to 11.28 µg/ml, with a median of 1.08 µg/ml. apsnet.org The distribution of these values showed gaps and the presence of three isolates with EC50 values greater than 5 µg/ml, suggesting that the V. dahliae population had already begun to develop resistance to benzovindiflupyr. apsnet.org Similarly, sensitivity distribution curves for Alternaria alternata and Zymoseptoria tritici have been used to analyze and compare sensitivity profiles to benzovindiflupyr and other SDHIs. americanpistachios.orgapsnet.org
Following the introduction of a fungicide, continuous monitoring is essential to detect shifts in pathogen sensitivity. A study in Oregon's Willamette Valley tracked the sensitivity of Zymoseptoria tritici to benzovindiflupyr between 2015 (pre- and limited exposure) and 2017 (post-widespread use). apsnet.orgresearchgate.net The results documented a significant increase in EC50 values after the adoption of SDHI fungicides, clearly indicating a reduction in sensitivity within the field population. researchgate.net
In Great Britain, monitoring has revealed the emergence and spread of a brown rust strain with reduced sensitivity to benzovindiflupyr. bayer.co.uk This resistance is linked to a specific genetic mutation (C187F) that was found in 27% of the isolates tested in 2022. bayer.co.uk Conversely, monitoring of Z. tritici in Lithuania from 2019 to 2022 did not show clear changes in sensitivity to SDHIs, including benzovindiflupyr, highlighting that resistance development can vary significantly by region. mdpi.com
Mechanisms of Resistance Development to Benzovindiflupyr
Fungal pathogens can develop resistance to fungicides through two primary types of mechanisms: target-site resistance and non-target site resistance. researchgate.netnih.govwiley.com Both have been implicated in the reduced efficacy of SDHI fungicides.
The most common mechanism of resistance to SDHI fungicides involves genetic mutations in the genes encoding the subunits of the target enzyme, succinate (B1194679) dehydrogenase (SDH). apsnet.org Specifically, point mutations in the sdhB, sdhC, and sdhD genes can alter the amino acid sequence of the protein subunits that form the ubiquinone-binding pocket (the Qp site), where benzovindiflupyr acts. apsnet.orgapsnet.org These structural changes can prevent the fungicide from binding effectively, thereby rendering it less effective. apsnet.org
Numerous studies have identified such mutations in various plant pathogens. apsnet.org For example, comprehensive screening of the grape powdery mildew pathogen, Erysiphe necator, identified 17 different missense mutations across the sdhB, sdhC, and sdhd genes that are putatively associated with SDHI resistance. apsnet.orgnih.gov In brown rust, a mutation leading to a C187F amino acid substitution has been identified as the cause of reduced sensitivity to benzovindiflupyr; this change in the protein's structure restricts the fungicide's access to its binding site. bayer.co.uk While many mutations in the SDH complex have been linked to resistance to various SDHIs, some pathogens with these mutations may remain sensitive to benzovindiflupyr. nih.gov In a study on Botrytis cinerea, isolates with mutations in the sdhB gene (e.g., H272R/Y, P225F/H, and N230I) conferring resistance to boscalid (B143098) were found to be sensitive to benzovindiflupyr. nih.gov
Table 2: Examples of SDH Gene Mutations Associated with SDHI Resistance in Plant Pathogens This table lists identified mutations in subunits of the succinate dehydrogenase enzyme and their association with resistance to SDHI fungicides.
| Pathogen | SDH Gene Subunit | Amino Acid Substitution | Associated SDHI Resistance | Source(s) |
|---|---|---|---|---|
| Brown Rust (Puccinia triticina) | Not Specified | C187F | Benzovindiflupyr | bayer.co.uk |
| Erysiphe necator | SDHB | H242L (equivalent) | General SDHIs | nih.gov |
| Erysiphe necator | SDHC | A83V (equivalent) | General SDHIs | nih.gov |
| Erysiphe necator | SDHD | I71F (equivalent) | General SDHIs | nih.gov |
| Botrytis cinerea | SDHB | H272R/Y, P225F/H, N230I | Boscalid (but sensitive to benzovindiflupyr) | nih.gov |
| Alternaria alternata | SDHC | H134R | Fluopyram (B1672901) (imparts cross-resistance to benzovindiflupyr) | americanpistachios.org |
Resistance can also arise from mechanisms that are not related to alterations of the fungicide's direct target site. nih.gov These non-target site mechanisms are often more complex and can include the increased expression of efflux pumps, which are membrane transporters that actively pump the fungicide out of the fungal cell, or the metabolic detoxification of the fungicide into less harmful compounds. nih.govmdpi.com
Evidence suggests that non-target site mechanisms play a role in resistance to SDHIs. apsnet.orgnih.gov Studies on Erysiphe necator and the Sigatoka disease complex pathogens found isolates with reduced SDHI sensitivity but lacking any corresponding target-site mutations, pointing towards other resistance pathways like multidrug resistance (MDR). apsnet.orgnih.govmdpi.com Enhanced activity of efflux transporters, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), has been linked to resistance to multiple fungicide classes in a wide range of pathogens. nih.govmdpi.comencyclopedia.pub Other potential non-target site mechanisms include metabolic circumvention, the existence of standing genetic variations within a population that confer an advantage, and epigenetic modifications that alter gene expression without changing the DNA sequence. nih.govwiley.com
Cross-Resistance Patterns with Other Fungicide Classes
Cross-resistance occurs when resistance to one fungicide confers resistance to another, typically one with the same or a similar mode of action. apsnet.org Investigating these patterns is vital for designing effective fungicide rotation programs.
Studies on benzovindiflupyr have revealed varied cross-resistance patterns. In Verticillium dahliae, laboratory-generated resistant mutants showed no cross-resistance between benzovindiflupyr and the SDHIs boscalid and fluopyram, the QoI fungicide azoxystrobin (B1666510), or the anilinopyrimidine pyrimethanil (B132214). apsnet.orgapsnet.org Furthermore, various boscalid-resistant mutants of Botrytis cinerea remained sensitive to benzovindiflupyr, indicating a lack of cross-resistance and suggesting benzovindiflupyr could be an effective tool for managing these resistant populations. nih.gov
However, cross-resistance within the SDHI class can occur. In Zymoseptoria tritici isolates from Oregon, a moderate positive correlation (r = 0.4642) was found between the EC50 values of benzovindiflupyr and penthiopyrad, while no correlation was seen with fluxapyroxad (B1673505). apsnet.orgresearchgate.net A separate study on Z. tritici from Lithuania found a moderate positive correlation (r = 0.55) between benzovindiflupyr and fluxapyroxad. mdpi.com In Alternaria alternata, mutants with the SdhC-H134R mutation, often selected by fluopyram, also showed reduced sensitivity to benzovindiflupyr. americanpistachios.org These findings highlight that cross-resistance among SDHIs is not absolute and can be specific to the particular fungicides, the mutation, and the pathogen involved. apsnet.orgmdpi.com
Table 3: Cross-Resistance Patterns Between Benzovindiflupyr and Other Fungicides This interactive table outlines observed cross-resistance relationships for benzovindiflupyr in different plant pathogens.
| Pathogen | Fungicide(s) Compared | Cross-Resistance Result | Correlation Coefficient (r) | Source(s) |
|---|---|---|---|---|
| Verticillium dahliae | Azoxystrobin, Boscalid, Fluopyram, Pyrimethanil | No cross-resistance detected | Not Applicable | apsnet.org, apsnet.org |
| Botrytis cinerea | Boscalid, Fluxapyroxad, Pyraziflumid, etc. | No cross-resistance (mutants were sensitive to benzovindiflupyr) | Not Applicable | nih.gov |
| Zymoseptoria tritici | Penthiopyrad | Moderate positive cross-sensitivity | 0.4642 | apsnet.org, researchgate.net |
| Zymoseptoria tritici | Fluxapyroxad | No significant correlation | 0.0300 | apsnet.org |
| Zymoseptoria tritici | Fluxapyroxad | Moderate positive cross-resistance | 0.55 | mdpi.com |
| Zymoseptoria tritici | Bixafen | Weak positive cross-resistance | Not Specified | mdpi.com |
| Alternaria alternata | Fluopyram | Cross-resistance observed in SdhC-H134R mutants | Not Specified | americanpistachios.org |
Strategies for Resistance Management in Integrated Pest Management (IPM) Programs
Integrated Pest Management (IPM) provides a multifaceted approach to disease control, aiming to minimize reliance on chemical interventions by combining various strategies. nih.gov These strategies include cultural, biological, physical, and chemical methods to keep disease pressure below economically damaging levels. nih.govcroplife.co.za For fungicides like (1S,4R)-benzovindiflupyr, which belongs to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7), implementing robust resistance management strategies within an IPM framework is crucial for its long-term efficacy. epa.govsyngenta-us.com The Fungicide Resistance Action Committee (FRAC) classifies SDHI fungicides as having a medium to high risk for resistance development. epa.gov
Effective IPM programs that incorporate benzovindiflupyr are built on several key pillars: utilizing cultural practices to reduce pathogen inoculum, rotating fungicide modes of action, and applying products judiciously based on monitoring and environmental conditions. syngenta-us.comresearchgate.net The goal is to reduce the selection pressure on fungal populations, which can delay or prevent the emergence of resistant strains. croplife.co.za
A cornerstone of using benzovindiflupyr in an IPM program is its unique mode of action compared to other commonly used fungicides like strobilurins (FRAC Code 11) and triazoles (FRAC Code 3). epa.gov This distinction allows it to be a valuable rotational partner, breaking the cycle of repeated applications of a single mode of action and helping to manage resistance to other chemical classes. epa.gov Benzovindiflupyr's efficacy against pathogens that are developing resistance to other fungicides, such as Rhizoctonia becoming resistant to strobilurins, further solidifies its role in resistance management programs. epa.gov
Moreover, the physical properties of benzovindiflupyr, such as its strong adherence to the plant's waxy leaf layer, contribute to its utility in IPM. epa.gov This persistence can lead to longer periods of disease protection, potentially reducing the total number of fungicide applications needed, which is a core principle of IPM. syngenta-us.comepa.gov
Research Findings on Resistance Risk
Assessing the inherent risk of resistance development is a key component of creating a sustainable management strategy. Laboratory studies have been conducted to determine the baseline sensitivity of various pathogens to benzovindiflupyr and to generate and characterize resistant mutants.
In a study on Pyricularia oryzae, the causal agent of rice blast, the mean EC₅₀ value (the concentration required to inhibit 50% of growth) of benzovindiflupyr against 102 strains was 0.0395 µg/mL. nih.gov Researchers were able to generate eleven benzovindiflupyr-resistant mutants with a resistance frequency of 9 × 10⁻⁴. nih.gov Similarly, for Verticillium dahliae, which causes Verticillium wilt in potatoes, the baseline sensitivity of 38 strains showed EC₅₀ values ranging from 0.07 to 11.28 µg/mL, with a median of 1.08 µg/mL. apsnet.org Research on Sclerotium rolfsii, a soil-borne pathogen, found a mean EC₅₀ of 0.12 mg/L across 246 isolates. researchgate.net
These baseline sensitivity studies are critical for monitoring shifts in pathogen populations over time. researchgate.net
Table 1: Baseline Sensitivity of Various Fungal Pathogens to this compound
| Pathogen | Number of Strains | Mean EC₅₀ Value | Range of EC₅₀ Values | Source |
|---|---|---|---|---|
| Pyricularia oryzae | 102 | 0.0395 µg/mL | Not Specified | nih.gov |
| Verticillium dahliae | 38 | 1.08 µg/mL (median) | 0.07 - 11.28 µg/mL | apsnet.org |
| Sclerotium rolfsii | 246 | 0.12 mg/L | 0.01 - 0.57 mg/L | researchgate.net |
EC₅₀ (Effective Concentration, 50%) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Fitness of Resistant Mutants
The stability and fitness of resistant mutants are crucial factors in determining their ability to survive and proliferate in a field population. Studies on benzovindiflupyr-resistant mutants of V. dahliae found that after ten generations, 50% of the resistant mutants maintained a similar level of mycelial growth, and 60% had similar conidial production compared to their susceptible parent strains. apsnet.orgresearchgate.net Importantly, the pathogenicity of the mutants did not change. apsnet.orgusda.gov In contrast, resistant mutants of P. oryzae and S. rolfsii showed a fitness penalty, which could reduce their competitiveness in the absence of the fungicide. nih.govresearchgate.net
Cross-Resistance Studies
An essential element of a chemical rotation strategy is understanding cross-resistance, which is when a pathogen develops resistance to multiple fungicides with the same mode of action. As expected, benzovindiflupyr-resistant mutants of P. oryzae showed cross-resistance to other SDHI fungicides, such as fluxapyroxad and penflufen. nih.gov Likewise, resistant isolates of S. rolfsii exhibited positive cross-resistance with the SDHI fungicides thifluzamide (B1681302), carboxin, boscalid, and isopyrazam. researchgate.net
Conversely, a lack of cross-resistance between different modes of action is vital for effective fungicide rotation. Encouragingly, studies on V. dahliae detected no cross-resistance between benzovindiflupyr and fungicides from other groups, including azoxystrobin (QoI, Group 11), boscalid (also an SDHI, but tested here), fluopyram (SDHI, Group 7), or pyrimethanil (anilinopyrimidine, Group 9). apsnet.orgusda.gov This finding supports the use of benzovindiflupyr in rotation or combination with these other fungicide classes to manage V. dahliae. usda.gov
Table 3: Cross-Resistance Findings for this compound
| Pathogen | Fungicide Tested | FRAC Group | Cross-Resistance Observed | Source |
|---|---|---|---|---|
| Pyricularia oryzae | Fluxapyroxad | 7 (SDHI) | Yes | nih.gov |
| Penflufen | 7 (SDHI) | Yes | nih.gov | |
| Sclerotium rolfsii | Thifluzamide | 7 (SDHI) | Yes (Positive) | researchgate.net |
| Carboxin | 7 (SDHI) | Yes (Positive) | researchgate.net | |
| Boscalid | 7 (SDHI) | Yes (Positive) | researchgate.net | |
| Isopyrazam | 7 (SDHI) | Yes (Positive) | researchgate.net | |
| Verticillium dahliae | Azoxystrobin | 11 (QoI) | No | apsnet.orgusda.gov |
| Boscalid | 7 (SDHI) | No | apsnet.orgusda.gov | |
| Fluopyram | 7 (SDHI) | No | apsnet.orgusda.gov |
Core IPM Strategies for Benzovindiflupyr
To delay fungicide resistance, the following strategies are recommended for incorporating benzovindiflupyr into an IPM program:
Fungicide Rotation and Alternation : The primary strategy is to rotate or use tank-mixtures of benzovindiflupyr with fungicides from different FRAC groups. epa.govsyngenta-us.com This prevents repeated exposure of the pathogen population to the same mode of action. croplife.co.za For example, in cucurbits and peppers, benzovindiflupyr provides a distinct mode of action for controlling anthracnose, making it an excellent rotational partner for strobilurin or triazole chemistries. epa.gov
Cultural Controls : Non-chemical methods are the foundation of IPM. croplife.co.za These include practices like crop rotation with non-host crops, sanitation to remove infected crop debris, ensuring the use of disease-free seed, and planting resistant or tolerant crop varieties. nih.govepa.gov These methods reduce the initial pathogen load, making fungicide applications more effective and potentially less frequent. researchgate.net
Adherence to Label Recommendations : Using fungicides according to the manufacturer's label is critical. pesticidestewardship.orgcroplife.org.au This includes applying the correct rates and observing any restrictions on the number of sequential applications of Group 7 fungicides. syngenta-us.com
Monitoring and Forecasting : Applications should be timed based on disease forecasting models, which use environmental factors to predict high-risk periods for disease development. syngenta-us.com This ensures that fungicides are used only when necessary, reducing selection pressure. ucanr.edu
By integrating benzovindiflupyr into a comprehensive IPM program that combines these chemical and non-chemical tactics, growers can enhance disease control, preserve the fungicide's effectiveness, and promote sustainable agricultural practices. epa.govresearchgate.net
Plant Fungicide Interactions Beyond Pathogen Control
Non-Fungicidal Physiological Effects on Crop Plants
(1S,4R)-benzovindiflupyr interacts with the plant's physiological systems, leading to measurable changes in metabolism, stress tolerance, and water use efficiency. These effects are attributed to its interaction with the plant's own succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of cellular respiration located in the mitochondria.
Impact on Plant Metabolism and Stress Responses
As an SDHI, this compound is believed to interact with the plant's succinate dehydrogenase enzyme, which is highly conserved across different organisms. nih.gov In plants, SDH is not only crucial for respiration but also plays a role in modulating the cell's oxidative status and influencing photosynthesis. nih.gov By affecting SDH activity, this compound can influence the plant's metabolic state. This interaction appears to be particularly beneficial under stress conditions. Research suggests that the physiological effects induced by the compound are linked to an improvement in the plant's water status, thereby enhancing its tolerance to drought. nih.govnih.gov This modulation of the plant's internal processes contributes to a more robust response to environmental stressors that can limit growth and yield. nih.gov
Modulation of Photosynthesis and Oxidative Status in Plant Cells
The activity of the SDH enzyme is intrinsically linked to the oxidative status of plant cells and the process of photosynthesis. nih.gov Mitochondria, where SDH is located, are central to cellular energy production and are also involved in the synthesis and recycling of key antioxidants like ascorbate. nih.gov Ascorbate is vital for protecting the photosynthetic machinery from oxidative damage, especially under stress. nih.gov
Studies have shown that the application of this compound can lead to a significant reduction in plant transpiration. nih.gov Crucially, this reduction in water loss occurs without a corresponding negative impact on photosynthetic efficiency or the accumulation of biomass. nih.govresearchgate.net This indicates a favorable modulation of the plant's gas exchange process, where water is conserved without compromising the carbon fixation necessary for growth. This effect helps protect the plant from oxidative damage that can occur when photosynthesis is impaired during periods of stress. nih.gov
Effects on Stomatal Aperture and Transpiration Efficiency
One of the most significant non-fungicidal effects of this compound is its influence on stomatal function and transpiration. nih.gov Research on wheat has demonstrated that the compound reduces the rate of transpiration. nih.gov In laboratory experiments using detached wheat leaves, this compound caused a significant, dose-dependent decrease in water loss. nih.govresearchgate.net
This effect was also observed at the whole-plant level. Foliar application on wheat plants resulted in a notable decrease in transpiration that persisted for several days. nih.govresearchgate.net This reduction in water use is believed to be a key mechanism behind the compound's yield-enhancing effects under dry conditions. By conserving soil water before critical growth periods, the plant is better equipped to manage drought stress, leading to improved seed setting and grain filling. nih.govnih.govresearchgate.net
Table 1: Effect of this compound on Whole-Plant Transpiration in Wheat
| Time After Application | Transpiration Reduction (%) | Statistical Significance |
|---|---|---|
| 1 Day | 5.7% | P ≤ 0.1 |
| 3 Days | 7.3% | P ≤ 0.05 |
Data sourced from studies on wheat plants under controlled conditions without water limitation. nih.gov
Influence on Crop Growth and Yield Components
The physiological effects of this compound, particularly the improvement in water use efficiency, translate directly into tangible benefits for crop growth and yield, especially in water-limited environments.
Grain Yield Increase in Wheat
Field trials conducted in disease-free conditions have quantified the positive impact of this compound on wheat yields, particularly under drought stress. nih.gov In a series of 16 field trials where wheat was subjected to drought, a single application of the compound resulted in a significant average grain yield increase of 5.2%, which corresponds to an additional 2.33 decitonnes per hectare (dt ha⁻¹). nih.govnih.govresearchgate.net A positive yield response was observed in 88% of the tested scenarios. nih.gov
In trials where drought stress was carefully controlled, the yield increase was even more pronounced, averaging 6.0% or 2.86 dt ha⁻¹. nih.gov This water-saving effect is considered a primary driver of the yield improvement, as it helps mitigate the severe impact that drought can have during the critical reproductive growth stages of wheat. nih.gov
Table 2: Grain Yield Increase in Wheat Treated with this compound under Disease-Free, Drought-Stress Conditions
| Trial Condition | Number of Trials | Average Yield Increase (%) | Average Yield Increase (dt ha⁻¹) | Statistical Significance |
|---|---|---|---|---|
| Natural & Controlled Drought | 16 | +5.2% | +2.33 | P ≤ 0.01 |
| Controlled Drought Only | Not Specified | +6.0% | +2.86 | P ≤ 0.01 |
Data compiled from extensive field experiments. nih.gov
Thousand-Grain Weight Enhancement
However, the enhancement in TGW does not fully account for the total yield gain. Analysis suggests that the treatment also leads to a higher number of grains, estimated to increase by about 3.2%. nih.gov This indicates that the beneficial physiological effects of this compound extend throughout the critical periods of both seed setting (influencing grain number) and seed filling (influencing grain weight), providing a long-lasting benefit to the crop under drought conditions. nih.gov
Table 3: Impact of this compound on Wheat Yield Components
| Yield Component | Average Increase (%) | Note |
|---|---|---|
| Thousand-Grain Weight (TGW) | +1.9% | Increase observed in 67% of tested variants. nih.gov |
| Grain Number (estimated) | +3.2% | Calculated based on the difference between total yield gain and TGW increase. nih.gov |
Findings from disease-free, drought-stressed field trials. nih.gov
Water Use Efficiency under Drought Stress Conditions
This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated physiological effects on plants that extend beyond its primary role in pathogen control, particularly in relation to water use efficiency under drought stress conditions. nih.govnih.gov Research has shown that certain SDHIs can influence plant water status, and this compound has been studied for these secondary effects. nih.govnih.gov
Studies conducted under controlled environments have revealed that foliar application of this compound can reduce the transpiration rate of wheat plants. nih.govnih.gov This effect was observed in a dose-dependent manner in detached leaves and was also confirmed in whole-plant studies, where transpiration decreased for several days following application. nih.govnih.govresearchgate.net Specifically, one day after application, the transpiration of wheat plants treated with this compound decreased by 5.7%. nih.gov This reduction was more pronounced three days after application, with a decrease of 7.3%. nih.gov This water-saving effect during the pre-anthesis stage may contribute to improved seed setting and filling when the plants are subjected to dry field conditions. nih.govnih.govresearchgate.net
The impact of this compound on water use efficiency has been further substantiated by field trials conducted under drought stress conditions. In a series of 16 field trials where disease pressure was not a factor, wheat plants treated with this compound at the flag leaf or heading stage showed a significant grain yield increase of 5.2%. nih.govnih.gov This yield improvement was partially attributed to an increase in the thousand-grain weight. nih.govnih.gov
The beneficial effects of this compound on yield under drought are linked to its influence on key yield components. The treatment has been shown to increase both the number of grains and the thousand-grain weight, suggesting that it aids in both seed setting and seed filling processes under water-limited conditions. nih.gov This indicates a lasting positive effect on the plant's ability to tolerate drought from the critical stages of seed setting through to grain filling. nih.gov
The table below summarizes the observed effects of this compound on wheat under drought stress conditions from the research findings.
| Parameter | Observation | Source |
| Whole-Plant Transpiration | Decreased by 5.7% one day after application. | nih.gov |
| Decreased by 7.3% three days after application. | nih.gov | |
| Grain Yield | Increased by an average of 5.2% in 16 disease-free field trials under drought stress. | nih.govnih.gov |
| Thousand-Grain Weight | Showed a mean increase of 0.68 g (+1.9%). | nih.gov |
| Seed Setting and Filling | Treatment appeared to increase seed setting and promote seed filling. | nih.gov |
These findings suggest that the application of this compound can lead to more efficient water use in wheat, which in turn can translate to tangible yield benefits, especially in environments prone to drought. nih.gov The mechanism is thought to be related to the inhibition of the plant's own succinate dehydrogenase, which can affect stomatal aperture and, consequently, transpiration. nih.govresearchgate.net
Environmental Fate and Metabolism in Biological Systems
Metabolism and Degradation Pathways in Plants
(1S,4R)-benzovindiflupyr, a succ
Bioavailability and Mobility in Agroecosystems
The bioavailability and mobility of this compound in agroecosystems are largely governed by its strong affinity for soil particles and low water solubility. nih.govmda.state.mn.us These characteristics classify the compound as slightly mobile to immobile, which significantly limits its potential to leach into groundwater. nih.govmda.state.mn.us
The mobility of a pesticide in soil is often described by its soil adsorption coefficient (Koc), which measures the tendency of the chemical to bind to soil organic carbon. ucanr.educhemsafetypro.com Benzovindiflupyr (B602336) exhibits high Koc values, ranging from 3829 to 5221 mL/g. mda.state.mn.us Studies using the Freundlich model to characterize adsorption have found adsorption coefficients (KF-ads) ranging from 2.303 to 17.886, with a significant positive correlation to the organic carbon content of the soil. nih.gov This strong adsorption to organic matter is a primary factor limiting its movement within the soil profile. nih.gov Consequently, the potential for benzovindiflupyr to reach groundwater through leaching is considered low, although movement to surface water via runoff and soil erosion is possible due to its persistence. mda.state.mn.us
Despite its low mobility, the persistence of benzovindiflupyr in soil means it can remain available for plant uptake over extended periods. acs.orgfao.org Studies on hydroponically grown pak choi demonstrated that benzovindiflupyr enantiomers accumulate in the roots, with average root concentration factors (RCF) of 17.16 for the (1S,4R) enantiomer. acs.org However, its translocation from the roots to the leaves was limited, as shown by a low average translocation factor (TF) of 0.078. acs.org
Confined rotational crop studies confirm that plants can take up benzovindiflupyr from the soil. fao.org In these studies, crops such as spinach, wheat, and carrots were sown at intervals of 28 to 366 days after the soil was treated. fao.org While residues of the parent compound and its metabolites were detected in some harvested commodities, particularly in wheat forage and straw from shorter plant-back intervals, the levels were generally low (often below 0.01 mg/kg). fao.org This indicates that while benzovindiflupyr has low mobility, its persistence makes it bioavailable for slow uptake by rotational crops over time. fao.org
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Water Solubility | 0.98 mg/L | Low | mda.state.mn.us |
| Soil Adsorption Coefficient (Koc) | 3829 - 5221 mL/g | High (Slightly mobile to immobile) | mda.state.mn.us |
| Freundlich Adsorption Coefficient (KF-ads) | 2.303 - 17.886 | Strongly correlated with soil organic carbon | nih.gov |
| Root Concentration Factor (RCF) in Pak Choi | 17.16 | Accumulates in roots | acs.org |
| Translocation Factor (TF) in Pak Choi | 0.078 | Limited movement from root to shoot | acs.org |
Analytical Methodologies for Detection and Quantification
Sample Preparation and Clean-up Procedures
Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the target analyte from the complex sample matrix and remove interfering components.
Solid Phase Extraction (SPE) is a widely used clean-up technique in the analysis of benzovindiflupyr (B602336) and its metabolites in soil and water samples. epa.govepa.gov This method involves passing a liquid sample extract through a solid adsorbent (the SPE cartridge), which retains the analyte and some matrix components. nih.gov Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. ca.gov
For the analysis of benzovindiflupyr in soil, a common procedure involves an initial extraction with an acetonitrile (B52724)/water mixture. epa.gov An aliquot of this extract is then diluted with water and purified using an SPE cartridge, such as the Waters Oasis HLB (Hydrophilic-Lipophilic Balanced), which is a universal polymeric reversed-phase sorbent. epa.govepa.govepa.gov The cartridge is typically conditioned with methanol (B129727) and water before the sample is loaded. epa.gov After washing, the analyte is eluted, and the resulting solution is prepared for LC-MS/MS analysis. epa.gov
Interactive Table 2: Typical Solid Phase Extraction (SPE) Protocol for Benzovindiflupyr in Soil
| Step | Procedure | Purpose | Source(s) |
|---|---|---|---|
| 1. Cartridge Conditioning | Pass methanol (2 mL), then ultra-pure water (2 mL) through the Oasis HLB cartridge. | To activate the sorbent and ensure reproducible retention. | epa.govepa.gov |
| 2. Sample Loading | Load the diluted soil extract onto the conditioned cartridge. | Analyte and some impurities are retained on the sorbent. | epa.gov |
| 3. Washing | Wash the cartridge with ultra-pure water (2 mL). | To remove polar, water-soluble interferences. | epa.gov |
| 4. Elution | Elute benzovindiflupyr with a solvent mixture (e.g., 50/50 v/v acetonitrile/water). | To recover the analyte of interest from the sorbent. | epa.gov |
| 5. Final Preparation | Adjust the final volume and solvent composition for LC-MS/MS compatibility. | To ensure optimal chromatographic performance. | epa.gov |
Liquid-liquid partitioning, also known as liquid-liquid extraction (LLE), is a sample clean-up technique based on the differential solubility of compounds between two immiscible liquid phases. In the analysis of benzovindiflupyr, LLE can be used to separate the parent compound from its more polar conjugated metabolites. fao.org
A described method for crop commodities involves an initial extraction followed by acidification of the aqueous extract. fao.org This acidified extract is then partitioned with a non-polar solvent like iso-hexane. fao.org The parent benzovindiflupyr, being less polar, preferentially partitions into the iso-hexane layer, while the more polar, water-soluble metabolites remain in the aqueous layer. fao.org The iso-hexane fraction containing the parent compound can then be separated and analyzed directly by LC-MS/MS or subjected to further clean-up if necessary. fao.org This separation is crucial because the parent compound can degrade under the hydrolysis conditions used to analyze the metabolites. fao.org
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the most widely used sample preparation technique for multi-residue pesticide analysis in food and agricultural products. cvuas.delcms.cz The procedure involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) clean-up step. cvuas.dewaters.com
In the first step, the sample (e.g., homogenized fruit, vegetable, or cereal) is extracted with acetonitrile. cvuas.deresearchgate.net Subsequently, a mixture of salts, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. eurl-pesticides.euwaters.com The addition of MgSO₄ helps to remove water from the extract, while the salts induce a phase separation between the acetonitrile and aqueous layers, partitioning the pesticides into the acetonitrile layer. eurl-pesticides.euwaters.com
For the clean-up (dSPE) step, an aliquot of the acetonitrile supernatant is mixed with a small amount of sorbent material in a separate tube. cvuas.de The type of sorbent depends on the sample matrix. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids. researchgate.netmdpi.com For samples containing pigments like chlorophyll, graphitized carbon black (GCB) may be added, although care must be taken as GCB can adsorb planar pesticides. waters.commdpi.com After vortexing and centrifugation, the cleaned-up extract is ready for LC-MS/MS analysis. eurl-pesticides.eu The QuEChERS method has been successfully applied to the analysis of a broad range of pesticides, including pyrazole (B372694) fungicides like benzovindiflupyr, in various complex matrices. researchgate.net
Method Validation and Performance Characteristics (e.g., Limits of Quantification, Recovery Rates)
The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing reliable and accurate results. For (1S,4R)-benzovindiflupyr, methodologies are typically validated in accordance with international guidelines such as those from SANCO, the US EPA, and the OECD. epa.govepa.gov The primary technique for the determination of benzovindiflupyr residues is high-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS). epa.govepa.govfao.orgfao.org
Validation procedures establish key performance characteristics, including the limit of quantification (LOQ), recovery rates, and precision (expressed as relative standard deviation, RSD). The LOQ is defined as the lowest analyte concentration in a sample that can be reliably quantified with acceptable accuracy and precision. epa.govepa.gov For benzovindiflupyr, a typical LOQ of 0.01 mg/kg (or 0.01 ppm) is consistently achieved across a wide range of plant and animal commodities. fao.orgfao.orgregulations.govnih.gov In specific matrices like soil and water, even lower LOQs of 0.001 mg/kg and 0.05 µg/L, respectively, have been successfully validated. epa.govepa.gov
Recovery studies are performed by fortifying blank control samples with known concentrations of the analyte to assess the accuracy of the method. For benzovindiflupyr, analytical methods are generally considered valid when mean recovery values fall within the range of 70% to 120%, with a relative standard deviation of ≤ 20%. epa.govfao.org Studies have demonstrated that methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) multi-residue method and other specific procedures consistently meet these criteria across diverse matrices. fao.orgregulations.govresearchgate.net For example, validation of method POPIT MET.125 for sugarcane and its processed products, and method POPIT MET.133 for peanuts, showed successful validation with recoveries between 70–110% and RSD < 20% at an LOQ of 0.01 mg/kg. fao.org
The table below summarizes the performance characteristics of analytical methods for benzovindiflupyr in various matrices.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| Soil | LC-MS/MS | 0.001 mg/kg | 70-120 | epa.gov |
| Water | LC-MS/MS | 0.05 µg/L | 70-110 | epa.gov |
| Plant Commodities (General) | QuEChERS, LC-MS/MS | 0.01 mg/kg (0.01 ppm) | Not specified | regulations.gov |
| Leeks, Onions | LC-MS/MS | 0.01 mg/kg | 70-120 | nih.govfao.org |
| Sugarcane & Processed Products | LC-MS/MS (POPIT MET.125) | 0.01 mg/kg | 70-110 | fao.org |
| Peanuts | LC-MS/MS (POPIT MET.133) | 0.01 mg/kg | 70-110 | fao.org |
| Cereals, Vegetables, Fruits | LC-MS/MS | <9 µg/kg | 70-108 | researchgate.net |
Application in Residue Monitoring and Research Studies
Validated analytical methods are essential tools for the application of this compound in agricultural settings, forming the basis for regulatory monitoring and scientific research. These methods are routinely employed in supervised field trials to determine the residue levels of benzovindiflupyr in various crops following application according to Good Agricultural Practices (GAP). fao.orgfao.org The data from these trials are fundamental for establishing Maximum Residue Levels (MRLs), which are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. fao.org
For instance, supervised trials have been conducted on a wide array of crops, including peanuts, rapeseed, potatoes, soybeans, cereals, coffee, and various fruits and vegetables. fao.org In these studies, samples are collected at specific pre-harvest intervals (PHIs) and analyzed using validated LC-MS/MS methods to quantify residue concentrations. fao.org The results from these trials directly inform regulatory bodies and help estimate dietary intake and risk. For example, trials in Brazil on peanuts found residues ranging from <0.01 to 0.02 mg/kg, leading to an estimated maximum residue level of 0.04 mg/kg. fao.org Similarly, trials on rapeseed in Canada showed residues up to 0.10 mg/kg. fao.org
Beyond establishing MRLs, these analytical methodologies are applied in research studies to understand the dissipation dynamics of benzovindiflupyr in different environmental compartments. researchgate.net Studies in peanut fields, for example, have used LC-MS to monitor the decline of the compound in the plant and surrounding soil over time, providing valuable data on its environmental persistence. researchgate.net Furthermore, regulatory agencies like the U.S. Food and Drug Administration (FDA) include benzovindiflupyr in their pesticide residue monitoring programs, analyzing domestic and imported food samples to ensure compliance with established tolerances. fda.gov
The table below presents examples of residue levels of benzovindiflupyr found in various crops from supervised field trials.
| Crop | Country of Trial | Residue Levels Detected (mg/kg) | Reference |
|---|---|---|---|
| Peanut | Brazil | <0.01 (4 trials), 0.02, 0.02 | fao.org |
| Rapeseed | Canada | <0.01 (2 trials), 0.011, 0.019, 0.023, 0.031, 0.045, 0.062, 0.10 | fao.org |
| Potatoes | USA | <0.01 (8 trials), 0.01, 0.014 (2 trials), 0.015 | fao.org |
| Coffee Beans | Brazil | <0.01 (3 trials), 0.02 (2 trials), 0.07 | fao.org |
Broader Perspectives and Future Research Directions
Integration of Benzovindiflupyr (B602336) in Sustainable Agriculture Systems
The integration of benzovindiflupyr into sustainable agriculture hinges on its role within Integrated Pest Management (IPM) strategies. IPM emphasizes a holistic approach, utilizing cultural, biological, and chemical controls to manage diseases while minimizing economic and environmental impacts. syngenta-us.com Benzovindiflupyr can be a valuable tool in IPM programs when used judiciously. syngenta-us.comepa.gov To delay the onset of fungicide resistance, it is recommended to rotate the use of benzovindiflupyr with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that control the same pathogens. syngenta-us.com Tank mixing with fungicides from different groups is another effective strategy. syngenta-us.com
Sustainable agriculture also necessitates a thorough understanding of a pesticide's environmental footprint. Benzovindiflupyr is recognized for its persistence in soil and water, which can increase the risk of runoff into adjacent aquatic ecosystems. useforesight.ioherts.ac.uk Its use comes with advisories for vegetative buffers around water bodies to mitigate this risk. mda.state.mn.us Future research should focus on optimizing application technologies and formulations to reduce off-target movement and enhance its environmental safety profile. Furthermore, studies on the long-term impacts of benzovindiflupyr on soil health and non-target organisms, such as earthworms and beneficial microbes, are crucial for its sustainable integration. nih.govmarciastoppesticidi.it While some studies have begun to explore its ecotoxicology, a more comprehensive understanding is needed. useforesight.ioacs.org
Certain SDHIs, including benzovindiflupyr, have been observed to have secondary, non-fungicidal physiological effects on plants. researchgate.netnih.gov For instance, benzovindiflupyr has been shown to reduce transpiration in wheat, which could lead to improved water use efficiency and yield increases, particularly under drought stress conditions. researchgate.netnih.gov Harnessing these secondary effects could be a key aspect of its role in sustainable agriculture, especially in water-limited environments.
Development of Novel Analogues with Enhanced Specificity or Reduced Resistance Risk
The development of resistance to SDHI fungicides is a significant concern. rutgers.edu Point mutations in the target enzyme, succinate (B1194679) dehydrogenase (SDH), can reduce the binding affinity of the fungicide, leading to decreased efficacy. researchgate.netnih.gov Research into the structure-activity relationships (SAR) of SDHI fungicides is fundamental to designing novel analogues that can overcome existing resistance mechanisms. nih.govresearchgate.netmdpi.com By understanding how different chemical structures interact with the SDH enzyme complex, chemists can design new molecules with improved binding characteristics or activity against mutated forms of the enzyme. nih.gov
Future research should focus on creating analogues with enhanced specificity for the fungal SDH enzyme over the homologous enzymes in non-target organisms. This would reduce the potential for adverse effects on beneficial organisms and the wider environment. Additionally, developing analogues with different binding modes within the SDH enzyme could help to manage cross-resistance, where resistance to one SDHI fungicide confers resistance to others in the same group. rutgers.edu The goal is to develop a new generation of SDHIs that are not only highly effective but also have a lower propensity for resistance development. researchgate.net
Advanced Modeling for Environmental Fate and Efficacy Prediction
Predictive models are essential tools for assessing the environmental risks associated with pesticides and for optimizing their use. researchgate.net For benzovindiflupyr, conceptual models have been developed to understand its environmental fate, considering processes like biodegradation and photolysis in both aquatic and terrestrial compartments. nih.govoup.com These models are crucial for regulatory assessments and for predicting the potential for the compound to reach non-target areas. oup.com
Future advancements in this area should focus on developing more sophisticated and validated models that can predict the environmental concentration of benzovindiflupyr under a wider range of environmental conditions. uzh.ch This includes incorporating factors such as soil type, climate, and agricultural practices to provide more accurate predictions of its persistence and mobility. nih.gov Computational toxicology and quantitative structure-activity relationship (QSAR) models can also be employed to predict the potential toxicity of benzovindiflupyr and its degradation products to various organisms, aiding in a more comprehensive risk assessment. mdpi.com
Omics-Based Approaches for Deeper Mechanistic Understanding (e.g., Transcriptomics, Metabolomics)
"Omics" technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites), offer powerful tools for gaining a deeper understanding of the molecular mechanisms of fungicide action and their effects on both target and non-target organisms.
Transcriptomic studies have already been used to compare the effects of benzovindiflupyr and another SDHI, boscalid (B143098), on Colletotrichum species. These studies revealed that while both fungicides inhibit the SDH enzyme, benzovindiflupyr induced a greater number of gene expression changes, suggesting it may have additional or distinct mechanisms of action. apsnet.orgapsnet.org Such comparative transcriptome analyses can provide valuable insights into why benzovindiflupyr exhibits higher bioactivity against certain pathogens compared to other SDHIs. apsnet.orgapsnet.org
Future research should expand the use of omics approaches to:
Elucidate the full spectrum of cellular pathways affected by benzovindiflupyr in various fungal pathogens.
Investigate the molecular basis of resistance development by comparing the transcriptomes and metabolomes of sensitive and resistant fungal strains. nih.govacs.org
Assess the sublethal effects of benzovindiflupyr on non-target organisms by analyzing changes in their gene expression and metabolic profiles. acs.orgnih.govacs.org
Explore the enantiomer-specific effects of benzovindiflupyr, as studies have shown that the (1S,4R) enantiomer is significantly more active and toxic than its counterpart. researchgate.netnih.gov
By providing a more detailed picture of the molecular interactions of benzovindiflupyr, omics-based research can inform the development of more effective and safer fungicides and resistance management strategies.
Role in Addressing Emerging Plant Disease Challenges
Climate change and global trade are contributing to the emergence and re-emergence of plant diseases, posing new threats to food security. Benzovindiflupyr, with its broad-spectrum activity, is well-positioned to be part of the solution for managing these challenges. cabidigitallibrary.org It has demonstrated high intrinsic activity against a wide range of key pathogens in various crops, including soybean rust (Phakopsora pachyrhizi), Sclerotinia stem rot (Sclerotinia sclerotiorum), and various diseases in cereals, fruits, and vegetables. cabidigitallibrary.orgapsnet.orgresearchgate.net
Future research should focus on evaluating the efficacy of benzovindiflupyr against newly emerging or geographically expanding plant pathogens. Its effectiveness against diseases for which there are limited control options would be particularly valuable. For example, its strong performance against Athelia rolfsii, the cause of southern stem rot, suggests its potential for managing this destructive soilborne disease. nih.govapsnet.org
Moreover, as fungicide resistance becomes more widespread for older classes of fungicides, the strategic use of newer active ingredients like benzovindiflupyr becomes even more critical. apsnet.orgapsnet.org It can be used in rotation or combination with other fungicides to manage resistant pathogen populations and prolong the lifespan of existing control options. epa.gov Continued monitoring of pathogen sensitivity to benzovindiflupyr is essential to detect any shifts in resistance and to adapt management strategies accordingly. apsnet.org
Q & A
Q. How is the absolute configuration of (1S,4R)-benzovindiflupyr determined experimentally?
The absolute configuration of this compound is confirmed using optical rotation measurements and X-ray single-crystal diffraction. These methods distinguish the enantiomers (+)-(1R,4S)-benzovindiflupyr and (-)-(1S,4R)-benzovindiflupyr, with the latter exhibiting higher fungicidal activity. This structural determination is critical for understanding stereoselective interactions with biological targets .
Q. What analytical methods are recommended for quantifying this compound residues in complex matrices?
A validated HPLC-MS/MS method coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation is widely used. For animal-derived foods (e.g., pork, eggs), samples are extracted with acetonitrile, purified via dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA), and quantified using external calibration. This method achieves recoveries of 77–97% with RSDs <11% and a LOQ of 0.004 mg/kg, ensuring compliance with regulatory standards .
Q. How is the inhibitory activity of this compound against phytopathogenic fungi assessed?
Activity is evaluated using mycelial growth inhibition (EC50: 0.073–3.398 µg/mL) and spore germination assays (EC50: 0.005–0.196 µg/mL). For example, against Colletotrichum acutatum, this compound shows superior spore inhibition compared to mycelial growth suppression. Field trials at 240 g a.i./ha demonstrate 75.31–85.64% control efficacy, outperforming fluazinam and carbendazim .
Q. What is the basis for setting maximum residue levels (MRLs) for this compound in crops?
MRLs are derived from metabolism studies in primary crops (e.g., wheat, tomatoes) where benzovindiflupyr constitutes ≥81% of total residues. The European Food Safety Authority (EFSA) proposes a residue definition of parent compound only for monitoring, as metabolites like SYN545720 (desmethyl pyrazole carboxylic acid) occur at <1% TRR in most crops. Risk assessments use an ADI of 0.05 mg/kg bw/day and ARfD of 0.1 mg/kg bw .
Advanced Research Questions
Q. What molecular mechanisms underlie the stereoselective bioactivity of this compound?
Molecular docking reveals that (-)-(1S,4R)-benzovindiflupyr binds more strongly to succinate dehydrogenase (SDH) than its enantiomer. The fluorine and dichloromethylene groups enhance hydrophobic interactions with SDH subunits, particularly in the ubiquinone-binding site. Mutations like H272(B) in SDH do not confer resistance, as both enantiomers retain binding affinity, suggesting a low resistance risk for this chiral configuration .
Q. How does this compound perform against SDH inhibitor (SDHI)-resistant fungal strains?
In Phakopsora pachyrhizi (soybean rust), this compound requires higher doses than fluxapyroxad to control SDH-mutant strains (e.g., I86F mutation). Dose-response curves indicate EC50 shifts of 3–5× for resistant isolates, highlighting the need for integrated resistance management, such as combining SDHIs with multisite inhibitors like chlorothalonil .
Q. What are the metabolic pathways of this compound in rotational crops, and how do they impact residue dynamics?
In rotational crops (e.g., lettuce, turnip), benzovindiflupyr degrades into pyrazole-derived metabolites via cleavage of the dichloromethylene bridge. While parent compound residues are negligible, metabolites like SYN545720 may accumulate in oilseeds. EFSA recommends monitoring pulse/oilseed crops post-application to mitigate metabolite carryover risks .
Q. How does this compound interact with other fungicides in integrated disease management?
Combined with azoxystrobin (a QoI inhibitor), this compound achieves 85.2% control of Phakopsora pachyrhizi in vivo, outperforming standalone frequency-based treatments (55–65%). Synergistic effects are attributed to dual-target inhibition (SDH and mitochondrial complex III), reducing selection pressure for resistance .
Q. What advancements in chiral separation techniques improve the enantiomeric resolution of benzovindiflupyr?
Chiral stationary phases (CSPs) with cellulose tris(3,5-dimethylphenylcarbamate) show high enantioselectivity for benzovindiflupyr. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry reduces run times to <10 minutes while maintaining resolution (Rs >2.0), enabling high-throughput analysis for regulatory and pharmacokinetic studies .
Q. How do environmental factors influence the degradation kinetics of this compound in soil?
Degradation follows first-order kinetics with a half-life (DT50) of 35–60 days, depending on soil pH and organic matter. Anaerobic conditions accelerate breakdown, producing non-toxic metabolites like 3-(fluoromethyl)-1-methylpyrazole-4-carboxylic acid. Field dissipation studies recommend a 90-day planting interval for rotational crops to minimize carryover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
